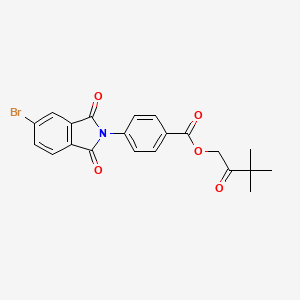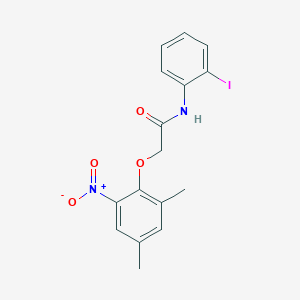![molecular formula C22H17BrN2O4 B3646015 (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B3646015.png)
(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
Overview
Description
(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a benzylidene group attached to an imidazolidine-2,4-dione core, with additional substituents including a bromine atom, a methoxy group, and a naphthalen-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene group through a condensation reaction. The bromine and methoxy substituents can be introduced via halogenation and methylation reactions, respectively. The naphthalen-2-ylmethoxy group is usually added through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different halogen or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems and processes.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity could make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione include other benzylidene imidazolidine-2,4-dione derivatives with different substituents, such as:
- (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
- (5E)-5-[3-bromo-5-ethoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(5E)-5-[[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-19-11-14(10-18-21(26)25-22(27)24-18)9-17(23)20(19)29-12-13-6-7-15-4-2-3-5-16(15)8-13/h2-11H,12H2,1H3,(H2,24,25,26,27)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTSENVPFQMEDT-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3645938.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3645941.png)
![(5Z)-3-(pyridin-3-ylmethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B3645948.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3645949.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B3645961.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B3645975.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3645976.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3645978.png)
![3-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3645983.png)
![N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3645989.png)


![N-(3-chlorophenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B3646023.png)
![Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate](/img/structure/B3646025.png)
